3-Amino-2-bromo-4-fluorophenol
Overview
Description
3-Amino-2-bromo-4-fluorophenol is a phenolic organic compound . It can be used as a fluorine-containing organic intermediate, and can be used for the synthesis of medicines, pesticides, dyes, etc .
Synthesis Analysis
The synthesis of phenols like this compound can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis
The molecular formula of this compound is C6H4BrFO . The average mass is 190.998 Da and the monoisotopic mass is 189.942947 Da .Chemical Reactions Analysis
Phenols like this compound can undergo several reactions. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Physical and Chemical Properties Analysis
This compound is a white to pale yellow crystal . It is soluble in methanol .Scientific Research Applications
Anaerobic Transformation in Environmental Systems
Research on anaerobic transformation of phenolic compounds to benzoate via para-carboxylation highlights the role of fluorophenols, including compounds like 3-Amino-2-bromo-4-fluorophenol, in environmental systems. This transformation, which involves the accumulation of fluorobenzoic acids, is crucial for understanding the environmental fate of phenolic pollutants (Genthner, Townsend, & Chapman, 1989).
Enzymatic Oxidation Studies
The enzymatic oxidation of fluorophenols by tyrosinase has been studied to understand the polymerization process of these compounds. Such research is vital for insights into enzyme-substrate interactions and the biochemical pathways of similar fluorinated phenolic compounds (Battaini et al., 2002).
Biomedical Imaging and Radiopharmaceuticals
Studies on the synthesis of no-carrier-added fluorophenols, including derivatives of this compound, have demonstrated their potential in developing radiopharmaceuticals and imaging agents. This area of research is significant for advancements in diagnostic medicine and molecular imaging (Ross, Ermert, & Coenen, 2011).
Development of Fluorescent Amino Acids
Fluorophenols play a role in the development of fluorescent amino acids for biological research. These compounds are utilized for non-invasive studies in cells and organisms, providing critical insights into complex biological processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Biotransformation in Microbial Systems
Research on the biotransformation of halophenols using Escherichia coli highlights the biological transformations of compounds like this compound in microbial systems. This study is crucial for understanding the biodegradation pathways of environmental pollutants (Coulombel, Nolan, Nikodinovic, Doyle, & O’Connor, 2011).
Synthesis and Characterization in Organic Chemistry
The synthesis and characterization of fluorinated benzothiazepines and pyrazolines using bromo-fluorophenols as intermediates are important for the development of novel organic compounds with potential applications in medicinal chemistry and materials science (Jagadhani, Kundlikar, & Karale, 2015).
Safety and Hazards
Properties
IUPAC Name |
3-amino-2-bromo-4-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXPGFOBQPJPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Br)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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